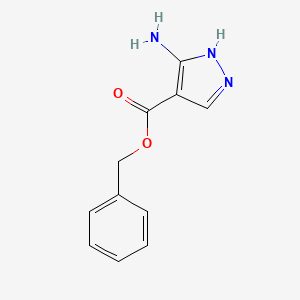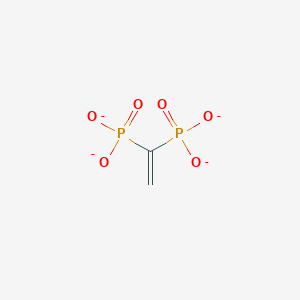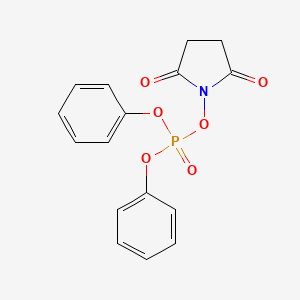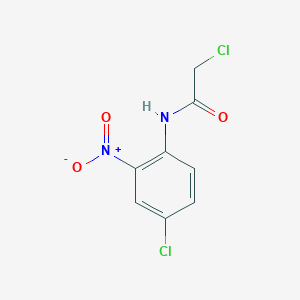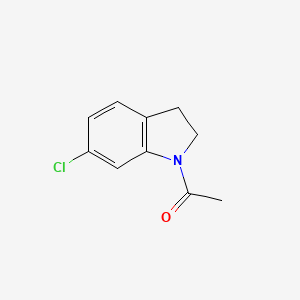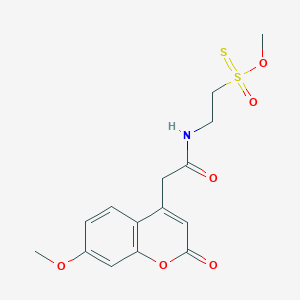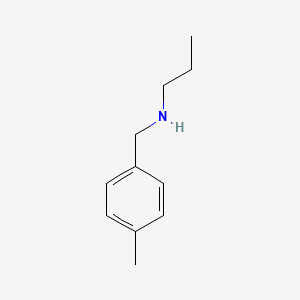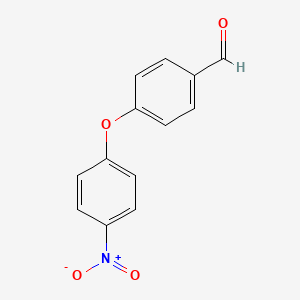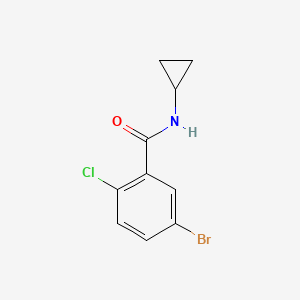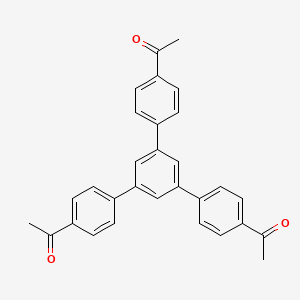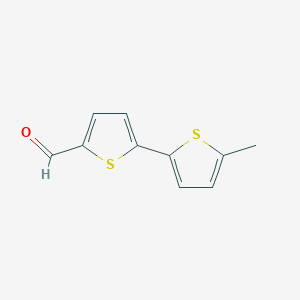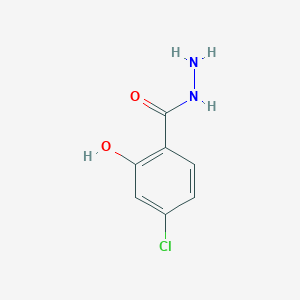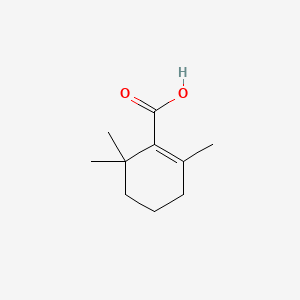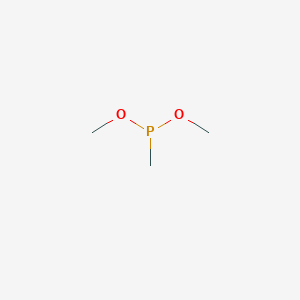
Dimethyl methylphosphonite
説明
Dimethyl methylphosphonate is an organophosphorus compound with the chemical formula CH₃PO(OCH₃)₂. It appears as a colorless liquid and is primarily used as a flame retardant .
Synthesis Analysis
DMMP can be prepared from trimethyl phosphite and a halomethane (e.g., iodomethane) via the Michaelis–Arbuzov reaction .
Molecular Structure Analysis
The molecular formula of DMMP is C₃H₉O₃P , and its molar mass is approximately 124.08 g/mol . It has a colorless liquid appearance, with a melting point of -50°C and a boiling point of 181°C .
Chemical Reactions Analysis
DMMP reacts with thionyl chloride to produce methylphosphonic acid dichloride , which is used in the production of sarin and soman nerve agents . Various amines can catalyze this process .
Physical And Chemical Properties Analysis
科学的研究の応用
Flame Retardant for Lithium-ion Batteries DMMP has been identified as an efficient flame retardant additive for lithium-ion battery electrolytes. Studies show that adding DMMP to electrolytes significantly suppresses flammability, contributing to the safety of lithium-ion batteries (Xiang et al., 2007).
Chemical Warfare Agent Neutralization DMMP is used as a chemical surrogate for organophosphate nerve agents due to its similar physicochemical properties but significantly lower toxicity. Research on the hydrolysis of DMMP in hot-compressed water indicates that it could be a practical method for neutralizing chemical warfare agents, producing stable, less-toxic compounds (Pinkard et al., 2020).
Analyzing Electronic Structures DMMP's role in simulating chemical warfare agents in adsorption experiments has led to studies on its electronic structure. Investigations using photoelectron spectroscopy and computational studies have provided insights into its valence and core levels, aiding in the understanding of DMMP's interactions with other substances (Head et al., 2016).
Sensor Development for Nerve Agent Detection DMMP has been instrumental in developing sensors for chemical nerve agents. Research utilizing carbon nanotubes in thin-film transistors has demonstrated the capability to detect DMMP, a simulant for sarin, at sub-ppb concentration levels. This application is crucial for enhancing defense and security measures against chemical warfare (Novak et al., 2003).
Methylating Reagent in Chemical Synthesis DMMP's methylating properties have been explored for converting various substances. For instance, it has been used to turn aromatic mono- and polycarboxylic acids into their methyl esters. This application is significant in chemical synthesis processes, providing an alternative method for producing key chemical compounds (Sutter & Weis, 1978).
- in renewable material and biofuel production (Fukaya et al., 2008).
Nonflammable Electrolyte for Rechargeable Lithium Batteries Furthering its use in battery technology, DMMP has been employed as a co-solvent to develop nonflammable electrolytes for lithium-ion batteries. This innovation improves the safety characteristics of these batteries, especially under conditions of high thermal stress (Xiang et al., 2007).
Nucleophilic Reactions in Zeolite Chemistry DMMP's interaction with X-type faujasite zeolite, where it undergoes nucleophilic substitution, has been studied. This research is significant in understanding chemical processes involving zeolites, which are important in catalysis and adsorption applications (Yang et al., 2006).
Study of Adsorption on Metal Oxides Investigations into DMMP's adsorption on metal oxides like MoO3 provide insights into its interactions and the role of factors like oxygen vacancies and surface hydroxyl groups. This research is valuable for developing sensors and understanding surface chemistry dynamics (Head et al., 2016).
Biotransformation and Toxicity Studies DMMP's biotransformation and potential toxicity have been examined, particularly focusing on its effects on the renal system and reproductive toxicity in male rats. These studies are crucial for understanding the environmental and health impacts of DMMP (Blumbach et al., 2000).
Organometallic Chemistry Applications DMMP has been used in the oxidative addition to iridium(I), forming various iridium(III) complexes. This application is significant in the field of organometallic chemistry, providing pathways for new compound synthesis and catalysis processes (Mitchell, 1984).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
dimethoxy(methyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O2P/c1-4-6(3)5-2/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMSTCRBSAVFDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400507 | |
| Record name | dimethyl methylphosphonite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl methylphosphonite | |
CAS RN |
20278-51-7 | |
| Record name | dimethyl methylphosphonite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



